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Introduction

Amfenac sodium, the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a non-steroidal
anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of
cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical
guide provides a comprehensive overview of the physicochemical properties of Amfenac
sodium, crucial for its development, formulation, and quality control. The information presented
herein is a synthesis of data from publicly available scientific literature and chemical databases.

Chemical and Physical Properties

Amfenac sodium is typically available as a hydrate, specifically Amfenac sodium
monohydrate.[1][2] The anhydrous form also exists.[3]
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Property Value Source(s)
) sodium;2-(2-amino-3-

Chemical Name [2]

benzoylphenyl)acetate;hydrate

Molecular Formula C1sH14NNaOa4 [2]

Molecular Weight 295.26 g/mol

Appearance Light yellow to yellow solid

CAS Number 61618-27-7 (monohydrate)

61941-56-8 (anhydrous)

Parent Compound (Amfenac)

CID 2136

Solubility

The solubility of Amfenac sodium is a critical parameter for its formulation, particularly for

parenteral and ophthalmic dosage forms.

Solvent Solubility Conditions Source(s)
Ultrasonic treatment
Water 50 mg/mL
may be needed
Ultrasonic treatment
DMSO 150 mg/mL and warming may be
needed
Ethanol 4 mg/mL -

Approx. 50% wiw (for

Propylene Glycol

Diclofenac Sodium)

Note: The solubility of NSAID sodium salts, like Diclofenac sodium, in propylene glycol is

reported to be high. While specific quantitative data for Amfenac sodium in a wide range of

pharmaceutically relevant solvents is not readily available in the literature, its solubility is

expected to be influenced by the pH of the medium due to the presence of the carboxylic acid
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group in the parent molecule, Amfenac. The sodium salt form generally enhances aqueous
solubility compared to the free acid.

pKa

The acid dissociation constant (pKa) is a key determinant of a drug's absorption, distribution,
and excretion characteristics. For Amfenac, the parent compound of Amfenac sodium, the
pKa is predicted to be acidic.

Property Predicted Value Method Source(s)
pKa (Strongest Acidic)  3.95 Chemaxon
pKa (Strongest Basic) 1.77 Chemaxon

An experimental determination of the pKa value for Amfenac is not readily available in the
reviewed literature.

Thermal Properties and Polymorphism

Melting Point: An experimental melting point for Amfenac sodium is not consistently reported in
publicly available literature. For comparison, the related NSAID, Mefenamic acid, has a melting
point of 230-231 °C, and its sodium salt has a melting point of 258.2 °C. The thermal behavior
of NSAID sodium salts can be complex, as seen with Diclofenac sodium, which can
decompose before melting depending on the analytical conditions.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as
polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including
solubility and stability. While there is no specific study on the polymorphism of Amfenac
sodium in the reviewed literature, the related compound Bromfenac sodium is known to exist in
at least three polymorphic forms. This suggests that Amfenac sodium may also exhibit
polymorphism, which would require investigation using techniques such as Differential
Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Spectroscopic Characterization
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Spectroscopic techniques are essential for the structural elucidation and identification of
Amfenac sodium.

UV-Visible Spectroscopy: Amfenac, being an aromatic compound, is expected to exhibit strong
absorbance in the UV region. For the related compound Bromfenac sodium, a Amax of 268 nm
has been reported in a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate
buffer. For Diclofenac, the maximum absorption wavelength is reported to be between 276 and
292 nm, depending on the solvent.

Infrared (IR) Spectroscopy: The IR spectrum of Amfenac sodium would be expected to show
characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm™?)
N-H stretching (primary amine) 3300-3500 (two bands)
C=0 stretching (ketone) 1650-1680

) ) 1550-1610 (asymmetric), 1400-1450
C=0 stretching (carboxylate anion)

(symmetric)
C-N stretching 1250-1350
Aromatic C-H stretching ~3000-3100
Aromatic C=C bending 1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H and 3C NMR spectra would
provide detailed information about the structure of Amfenac. Based on the structure of 2-(2-
amino-3-benzoylphenyl)acetic acid, the following characteristic chemical shifts can be
predicted.

1H-NMR (Predicted):

e Aromatic protons: 6.5 - 8.0 ppm

e -CHz2- (acetic acid side chain): ~3.5 ppm
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e -NH:2 protons: A broad singlet, chemical shift can vary depending on solvent and
concentration.

13C-NMR (Predicted):

e C=0 (ketone): 190-200 ppm

e C=0 (carboxylate): 170-180 ppm
e Aromatic carbons: 110-150 ppm

e -CH2-: ~40 ppm

Stability and Degradation

Forced degradation studies are crucial to understand the stability of a drug substance and to
develop stability-indicating analytical methods. A patent for a stable pharmaceutical formulation
of Amfenac sodium mentions that a major decomposition product is 7-benzoyl-2-oxindole,
identified by thin-layer chromatography. The prodrug of Amfenac, Nepafenac, is known to
hydrolyze to form Amfenac.

Experimental Protocols
Solubility Determination (Shake-Flask Method)

e Preparation of Saturated Solution: An excess amount of Amfenac sodium is added to a
known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed
container.

o Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a
sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45
pum) or centrifuged to separate the undissolved solid.

» Quantification: The concentration of Amfenac sodium in the clear supernatant is determined
using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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pKa Determination (Potentiometric Titration)

Sample Preparation: A precisely weighed amount of Amfenac is dissolved in a suitable
solvent mixture (e.g., water-methanol) to ensure complete dissolution.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of
known concentration.

pH Measurement: The pH of the solution is monitored throughout the titration using a
calibrated pH meter.

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined
from the pH at the half-equivalence point.

Thermal Analysis (Differential Scanning Calorimetry -
DSC)

Sample Preparation: A small, accurately weighed amount of Amfenac sodium (typically 2-5
mg) is placed in an aluminum DSC pan and hermetically sealed.

Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is
purged with an inert gas (e.g., nitrogen).

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined
temperature range.

Data Acquisition: The heat flow to the sample is measured as a function of temperature.
Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events
are recorded.

Crystallinity and Polymorphism (X-ray Powder
Diffraction - XRPD)

Sample Preparation: A finely powdered sample of Amfenac sodium is packed into a sample
holder.
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 Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu
Ka radiation).

» Data Collection: The sample is scanned over a range of 26 angles, and the intensity of the
diffracted X-rays is recorded.

» Data Analysis: The resulting diffractogram (intensity vs. 20) provides a unique fingerprint of
the crystalline form. The presence of different polymorphs would be indicated by different
peak positions and intensities.

Stability-Indicating HPLC Method (Forced Degradation
Study)

o Stress Conditions: Solutions of Amfenac sodium are subjected to various stress conditions
as per ICH guidelines:

o Acidic Hydrolysis: 0.1 M HCI at elevated temperature (e.g., 60 °C).
o Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
o Oxidative Degradation: 3% H202 at room temperature.

o Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80
°C).

o Photodegradation: Exposing the solid drug or a solution to UV and visible light.

o Sample Analysis: The stressed samples are then analyzed by a suitable HPLC method. An
example method for Amfenac sodium in plasma involves a reversed-phase C18 column with
a gradient elution of acetonitrile and phosphate buffer (pH 7.0), with UV detection at 245 nm.

e Method Validation: The HPLC method should be validated for specificity, linearity, accuracy,
precision, and robustness to ensure it can separate the parent drug from its degradation
products.

Visualizations
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Signaling Pathway

Amfenac, the active metabolite of Amfenac sodium, acts as a non-steroidal anti-inflammatory
drug by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of
arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
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Caption: Mechanism of action of Amfenac via inhibition of the COX pathway.
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Experimental Workflows
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Caption: Workflow for determining the solubility of Amfenac Sodium.
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Caption: Workflow for a forced degradation study of Amfenac Sodium.

Conclusion
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This technical guide provides a summary of the key physicochemical properties of Amfenac
sodium based on available data. While fundamental characteristics such as chemical structure
and solubility in select solvents are established, there is a notable lack of publicly available
experimental data for properties like melting point, pKa, and polymorphism. Further
experimental investigation into these areas is warranted to provide a more complete
physicochemical profile of this active pharmaceutical ingredient, which will ultimately support
the development of robust and effective drug products. The provided experimental protocols
offer a starting point for such characterization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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